molecular formula C18H14ClFN4O2 B2665507 (E)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1285532-44-6

(E)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2665507
CAS RN: 1285532-44-6
M. Wt: 372.78
InChI Key: VUYSCGUJCIHKSD-UFFVCSGVSA-N
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Description

(E)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H14ClFN4O2 and its molecular weight is 372.78. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and Spectroscopic Studies

Karrouchi et al. (2021) synthesized and characterized (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a structurally similar compound, via spectroscopic methods. The study highlighted its potential as an anti-diabetic agent through molecular docking studies with 4AMJ protein, indicating its relevance in medicinal chemistry for the design of new therapeutic agents [Karrouchi et al., 2021].

Corrosion Protection

Paul et al. (2020) investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds, including their adsorption on mild steel in acidic solutions. This research provides insights into the compound's potential application in industrial corrosion protection, demonstrating high inhibition efficiency and suggesting its use in coatings or additives for metal preservation [Paul et al., 2020].

Fluorescence Probes

Wei et al. (2022) developed a fluorescence probe based on a pyrazole derivative for detecting Al3+ and Fe3+ ions. This indicates potential applications in environmental monitoring and biochemical assays, where the detection and quantification of metal ions are crucial [Wei et al., 2022].

Synthetic Methodologies

Research by Shi et al. (1996) on versatile 2-fluoroacrylic building blocks for synthesizing fluorinated heterocyclic compounds underscores the significance of developing new synthetic routes. These methodologies enable the creation of a wide range of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals [Shi et al., 1996].

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves the condensation of 2-chloro-6-fluorobenzaldehyde with 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in the presence of a base to form the Schiff base intermediate, which is then reduced to the final product using a reducing agent.", "Starting Materials": [ "2-chloro-6-fluorobenzaldehyde", "3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide", "Base (e.g. sodium hydroxide)", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-6-fluorobenzaldehyde and 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours to form the Schiff base intermediate.", "Step 3: Add a reducing agent (e.g. sodium borohydride) to the reaction mixture and stir at room temperature for several hours to reduce the Schiff base intermediate to the final product.", "Step 4: Purify the product by recrystallization or column chromatography." ] }

CAS RN

1285532-44-6

Product Name

(E)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Molecular Formula

C18H14ClFN4O2

Molecular Weight

372.78

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H14ClFN4O2/c1-26-12-7-5-11(6-8-12)16-9-17(23-22-16)18(25)24-21-10-13-14(19)3-2-4-15(13)20/h2-10H,1H3,(H,22,23)(H,24,25)/b21-10+

InChI Key

VUYSCGUJCIHKSD-UFFVCSGVSA-N

SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC=C3Cl)F

solubility

not available

Origin of Product

United States

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